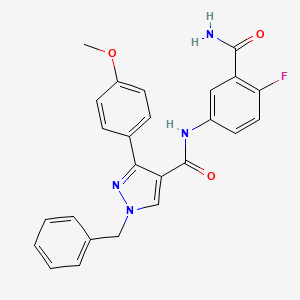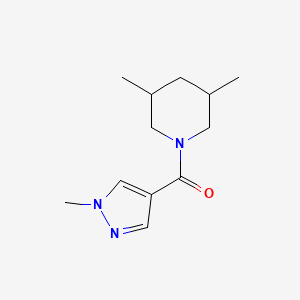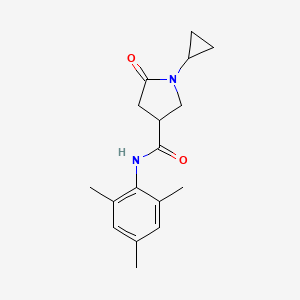![molecular formula C17H24N2O2 B7514033 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)
2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by scientists at Schering-Plough Research Institute. Since its discovery, SCH-23390 has been extensively studied for its potential applications in scientific research.
Mechanism of Action
2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone acts as a competitive antagonist at the dopamine D1 receptor. It binds to the receptor and prevents dopamine from binding, thereby inhibiting the downstream signaling pathways. This results in a decrease in the activity of the dopamine D1 receptor.
Biochemical and Physiological Effects:
2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and motivation. It has also been shown to decrease the activity of the prefrontal cortex, a brain region that is involved in decision-making and working memory.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological conditions. However, one limitation of using 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone is its potential off-target effects. It may bind to other receptors and affect their activity, leading to unintended effects.
Future Directions
There are several future directions for research involving 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone has been shown to decrease the rewarding effects of drugs of abuse, and further research in this area may lead to the development of new treatments for addiction. Another area of interest is the role of dopamine D1 receptors in cognition and memory. 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone has been shown to affect working memory, and further research in this area may lead to the development of new treatments for cognitive disorders.
Synthesis Methods
The synthesis of 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone involves several steps. The first step is the reaction of 2-cyclopentanone with 4-(2-hydroxyphenyl)piperazine in the presence of sodium hydride. This reaction results in the formation of 2-cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanol. The second step involves the oxidation of the alcohol to the ketone using Jones reagent. The final step is the purification of the product using column chromatography.
Scientific Research Applications
2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone has been used extensively in scientific research to study the role of dopamine D1 receptors in various physiological and pathological conditions. It has been used to investigate the role of dopamine D1 receptors in addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
2-cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16-8-4-3-7-15(16)18-9-11-19(12-10-18)17(21)13-14-5-1-2-6-14/h3-4,7-8,14,20H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUMPSMDRJRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)



![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)

![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)


